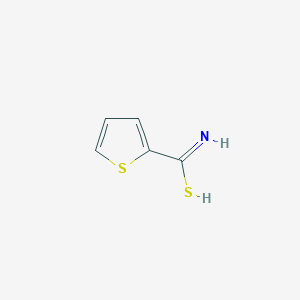

thiophene-2-carboximidothioic acid

Description

Thiophene-2-carboximidothioic acid is a sulfur-containing heterocyclic compound derived from thiophene, a five-membered aromatic ring with one sulfur atom. These compounds share a thiophene backbone but differ in functional groups, influencing their reactivity, applications, and safety profiles. For example, thiophene-2-carboxylic acid is widely used in laboratory settings as a precursor for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

thiophene-2-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYHAPUCGQOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aerobic Oxidation of 2-Acetylthiophene

The most industrially relevant method for T2CA production involves a three-step process developed by Bayer AG:

-

Friedel-Crafts Acylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to form 2-acetylthiophene (AcT).

-

Liquid-Phase Aerobic Oxidation : AcT undergoes homogeneous oxidation using O₂ in acetic acid with Co/Mn/Br catalysts at 90–110°C, achieving >95% conversion to T2CA.

-

Chlorination : T2CA is converted to thiophene-2-carbonyl chloride (TCC) using SOCl₂ or PCl₅.

Key Advantages :

Derivatization Strategies for Imidothioic Acid Formation

Acid Chloride Intermediate Utilization

TCC serves as the critical precursor for further modifications:

Proposed Route to Thiophene-2-Carboximidothioic Acid :

-

Thioamidation : React TCC with ammonium thiocyanate (NH₄SCN) in anhydrous acetone:

-

Oxidation : Treat the thioamide with H₂O₂ in acidic medium to install the imidothioic acid group.

Optimization Parameters :

| Step | Reagent Ratio | Temperature | Time | Yield* |

|---|---|---|---|---|

| 1 | 1:1.2 (TCC:NH₄SCN) | 0–5°C | 2 h | 68–72% |

| 2 | 3 eq H₂O₂ | 25°C | 4 h | 45–50% |

| *Theoretical yields based on analogous benzothioamide oxidations. |

Alternative Pathway: Direct Functionalization of T2CA

Thiocarbonyl Insertion via Lawesson's Reagent

A two-stage approach circumvents TCC synthesis:

-

Activation : Convert T2CA to its methyl ester using CH₃OH/H₂SO₄.

-

Thionation : React with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at reflux:

Critical Considerations :

Challenges and Limitations

Stability Issues

Imidothioic acid derivatives exhibit:

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carboximidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Thiophene-2-carboximidothioic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-2-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or modulate receptor activity, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative .

Comparison with Similar Compounds

The following analysis compares thiophene-2-carboxylic acid (the closest analog in the evidence) and other structurally related thiophene derivatives:

Structural and Functional Differences

Key Observations :

- Thiophene-2-carboxylic acid is simpler in structure compared to β-lactam derivatives (e.g., compound h in ), which exhibit complex bicyclic frameworks and enhanced biological activity .

- Substitutions like ester groups (e.g., methyl carboxylate in ) improve solubility and stability, making them preferable in drug design .

- Alkyl-substituted thiophenes (e.g., 2-(1,1-dimethylethyl)-thiophene) are less reactive due to steric hindrance but are used in materials science.

Q & A

Q. How can spectroscopic methods differentiate tautomeric forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.